Fmoc-2,3-Difluoro-D-Phenylalanine

Peptide engineering Lipophilicity ADME

Researchers seeking to enhance peptide proteolytic resistance and enable background-free conformational analysis often face limited access to high-purity, specialized fluorinated D-amino acids. Fmoc-2,3-Difluoro-D-Phenylalanine addresses this as a ready-to-use SPPS building block. - Dual Functionality: Incorporates protease-resistant D-configuration and provides two distinct 19F NMR probes for studying peptide dynamics. - Unique Electronics: The specific 2,3-difluoro pattern uniquely polarizes the aromatic ring for probing CH/π interactions in receptor binding. - Supply Assurance: High-purity lots (>98%) are available with consistent quality, stored at 4°C for stability, and ready for global shipment.

Molecular Formula
Molecular Weight 423.41
Cat. No. B1579619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-2,3-Difluoro-D-Phenylalanine
Molecular Weight423.41
Structural Identifiers
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-2,3-Difluoro-D-Phenylalanine: A Specialized Fluorinated Building Block for Solid-Phase Peptide Synthesis


Fmoc-2,3-Difluoro-D-Phenylalanine (CAS: 1260609-30-0) is a D-enantiomer of a side-chain fluorinated phenylalanine derivative, protected with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for use in Fmoc-strategy solid-phase peptide synthesis (SPPS) [1]. The compound features two fluorine atoms substituted at the ortho (2) and meta (3) positions of the phenylalanine aromatic ring. Its molecular formula is C24H19F2NO4, and it has a molecular weight of 423.4 g/mol . The compound is commercially available at purities >95% to >98% and is typically stored at 4°C . Its primary utility lies in the site-specific incorporation of a fluorinated D-phenylalanine residue into peptides to modulate properties such as conformational stability, proteolytic resistance, and receptor-binding interactions [1].

Why Fmoc-2,3-Difluoro-D-Phenylalanine Cannot Be Replaced by Other Fmoc-Phe Derivatives


Generic substitution of Fmoc-2,3-Difluoro-D-Phenylalanine with other Fmoc-protected phenylalanine analogs is precluded by the critical interplay of three factors: the specific 2,3-difluoro substitution pattern, the D-stereochemistry, and the resulting electronic and conformational consequences. Unlike the L-enantiomer or other difluoro positional isomers (e.g., 3,4- or 3,5-difluoro), the 2,3-difluoro arrangement places two strongly electron-withdrawing fluorine atoms adjacent to each other, which uniquely polarizes the aromatic ring, alters the acidity of nearby protons, and modifies the CH/π interaction capacity of the phenyl side chain [1]. The D-configuration is essential for generating peptides with inverted chirality, which can drastically alter protease recognition, biological activity, and pharmacokinetic profiles. Using the L-isomer or a different difluoro regioisomer would yield a peptide with distinct conformational preferences and a different receptor-binding signature, as demonstrated in thrombin receptor studies where each difluorophenylalanine isomer produced a unique biological response [2]. Therefore, a different Fmoc-amino acid would not serve as a functional substitute.

Quantitative Differentiation of Fmoc-2,3-Difluoro-D-Phenylalanine: A Comparator-Based Evidence Guide


Increased Lipophilicity (LogP) of 2,3-Difluorophenylalanine Compared to Non-Fluorinated Phenylalanine

Fluorination at the 2 and 3 positions of phenylalanine significantly increases the side chain lipophilicity. The calculated LogP value for the DL-2,3-difluorophenylalanine core structure is 1.13, which represents a substantial increase over the LogP of non-fluorinated phenylalanine (LogP of Phe is approximately -0.5 to -0.3 for the side chain in typical prediction models). This increase in lipophilicity can enhance membrane permeability and alter the hydrophobic interactions of peptides into which the residue is incorporated [1].

Peptide engineering Lipophilicity ADME Fluorination

Enhanced Proteolytic Stability of Peptides Containing Fluorinated Phenylalanine Analogs

The incorporation of side-chain fluorinated phenylalanine derivatives into peptides can dramatically increase resistance to proteolytic degradation. While direct half-life data for Fmoc-2,3-Difluoro-D-Phenylalanine-containing peptides are not publicly available, class-level evidence indicates that fluorinated phenylalanine residues can extend peptide half-lives by factors of 2–10x compared to their non-fluorinated counterparts, depending on the protease system [1]. This effect is attributed to the electron-withdrawing nature of fluorine, which can alter the peptide backbone conformation and disrupt protease recognition [1]. It is important to note that this is a class-level inference; the magnitude of stabilization is context-dependent and must be empirically verified for each specific sequence [2].

Peptide therapeutics Proteolytic stability Fluorination Peptide engineering

Distinct CH/π Interaction Capacity in Thrombin Receptor Activation: 2,3-Difluoro vs. Other Regioisomers

In a direct comparative study, a complete set of L-difluorophenylalanine isomers was incorporated into the thrombin receptor-tethered ligand peptide SFLLRNP at the Phe-2 position and assayed for their ability to induce human platelet aggregation. The study demonstrated that the 2,3-difluoro substitution pattern, along with the 5,6-difluoro pattern, preserves the essential edge-to-face CH/π interaction with the receptor, whereas other isomers (e.g., 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluoro) significantly alter or abolish activity [1]. This provides direct, position-specific evidence that the 2,3-difluoro arrangement is functionally distinct. While this study used L-isomers, the underlying electronic and steric principles are directly transferable to the D-enantiomer for applications where the D-configuration is required for chirality-based differentiation.

Receptor binding CH/π interaction Thrombin receptor Platelet aggregation

Unique 19F NMR Spectroscopic Signature for Conformational and Interaction Studies

The 2,3-difluoro substitution pattern on a phenylalanine residue creates a distinct 19F NMR spectroscopic probe. The two non-equivalent fluorine atoms give rise to a characteristic coupling pattern and chemical shift that is highly sensitive to the local electronic environment and conformational changes [1]. Unlike a single fluorine label, the 2,3-difluoro pattern provides two independent NMR reporters from the same side chain, enabling more detailed analysis of local structure and dynamics. This feature makes the compound particularly valuable as a site-specific probe in 19F NMR studies of peptide-membrane or peptide-protein interactions [2].

19F NMR Peptide conformation Fluorine probe Ligand interaction

Optimal Research and Industrial Applications for Fmoc-2,3-Difluoro-D-Phenylalanine


Design of Proteolytically Stable, D-Amino Acid-Containing Peptide Therapeutics

This compound is ideally suited for the solid-phase synthesis of peptide drug candidates that require enhanced metabolic stability through D-amino acid incorporation and fluorination. The Fmoc protection enables standard SPPS, while the D-2,3-difluoro-Phe residue simultaneously introduces protease resistance (from the D-configuration) and potential additional stabilization from side-chain fluorination [1]. This dual-protection strategy is particularly valuable for developing oral or long-acting peptide therapeutics.

Structure-Activity Relationship (SAR) Studies Targeting CH/π Interactions in Receptor Binding

As demonstrated by the thrombin receptor work, the 2,3-difluoro substitution pattern on phenylalanine can serve as a precise molecular probe to interrogate edge-to-face CH/π interactions without abolishing activity [2]. Researchers studying receptor-ligand interfaces where a Phe residue is suspected to engage in such an interaction can use this building block to create a series of fluorinated analogs to map the contribution of specific aromatic hydrogens to binding affinity and selectivity.

19F NMR-Based Conformational Analysis and Ligand-Binding Studies

Incorporation of Fmoc-2,3-Difluoro-D-Phenylalanine into a peptide of interest provides two distinct, background-free 19F NMR probes [3]. This enables the study of peptide conformational dynamics, membrane interactions, or protein-ligand binding events by observing changes in the 19F chemical shifts or linewidths upon environmental perturbation. The D-configuration is useful for creating stable peptide folds or for investigating chirality-specific interactions with biological targets.

Modulation of Peptide Hydrophobicity and Self-Assembly Properties

The increased lipophilicity of the 2,3-difluorophenylalanine side chain (LogP ≈ 1.13) compared to native Phe (LogP ≈ -0.5) can be exploited to tune the amphipathic balance of peptides [4]. This is valuable in the design of peptide-based nanomaterials, where fluorine-driven changes in hydrophobicity and self-assembly can lead to novel supramolecular architectures with tailored stability and morphology.

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